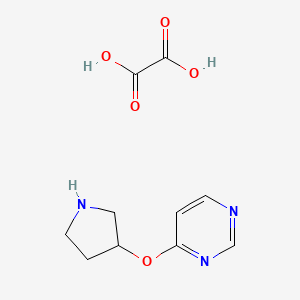

Oxalic acid;4-pyrrolidin-3-yloxypyrimidine

Description

Properties

Molecular Formula |

C10H13N3O5 |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

oxalic acid;4-pyrrolidin-3-yloxypyrimidine |

InChI |

InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6) |

InChI Key |

MMHIEIYRIHLUBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Pyrimidine (B1678525) Core

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules. Its synthesis and functionalization have been the subject of extensive research, leading to the development of diverse and powerful synthetic methods.

Multicomponent Reactions in Pyrimidine Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single operation. acs.org These reactions are particularly valuable for creating diverse libraries of compounds for drug discovery. acs.org The synthesis of pyrimidine derivatives often utilizes MCRs, which can involve the condensation of amidines with various carbonyl compounds or their synthetic equivalents. acs.orgmdpi.com

Recent advancements in MCRs for pyrimidine synthesis focus on sustainable and green chemistry principles. benthamdirect.comresearchgate.net For instance, iridium-catalyzed multicomponent synthesis allows for the regioselective construction of highly substituted pyrimidines from amidines and up to three different alcohols. acs.org This process proceeds through a series of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.org Another green approach involves the use of magnetized deionized water as a solvent under catalyst-free conditions for the synthesis of pyranopyrimidines, a related class of fused pyrimidine heterocycles. researchgate.net

The Biginelli reaction, a classic MCR, and its variations are also widely employed for the synthesis of dihydropyrimidinones, which can be further elaborated to fully aromatic pyrimidines. mdpi.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Iridium-Catalyzed MCR | Amidines, Alcohols | Iridium-pincer complex | High regioselectivity, sustainable, liberates H2 and H2O. acs.org |

| Catalyst-Free MCR | Aryl aldehydes, Malononitrile, Barbituric acid | Magnetized deionized water | Green solvent, high to excellent yields, short reaction times. researchgate.net |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid or base catalysis | Forms dihydropyrimidinone core. mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. The presence of two nitrogen atoms in the pyrimidine ring significantly activates it towards nucleophilic attack. In di-substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661), the regioselectivity of the substitution is a critical aspect.

Generally, nucleophilic attack on 2,4-dichloropyrimidine is selective for the C-4 position. wuxiapptec.com This selectivity can be explained by the higher LUMO coefficient at C4 compared to C2, making it more electrophilic. stackexchange.com However, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines can be highly sensitive to the presence of other substituents on the ring. wuxiapptec.com For example, an electron-donating group at the C-6 position can reverse the selectivity, favoring substitution at the C-2 position. wuxiapptec.com

The nature of the nucleophile and the reaction conditions also play a crucial role in the outcome of SNAr reactions. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce various functional groups onto the pyrimidine core. nih.govnih.gov Green chemistry approaches, such as using polyethylene (B3416737) glycol (PEG) 400 as a solvent, have been developed for SNAr reactions on nitrogen-containing heterocycles, offering an efficient and environmentally benign alternative to traditional solvents. nih.gov

| Substrate | Nucleophile | Regioselectivity | Influencing Factors |

| 2,4-Dichloropyrimidine | Amines, Thiols | C-4 substitution is generally favored. wuxiapptec.com | Substituents on the pyrimidine ring, nature of the nucleophile, reaction conditions. wuxiapptec.comresearchgate.net |

| 2,4-Dichloropyrimidine with C-6 electron-donating group | Amines | C-2 substitution can be preferred. wuxiapptec.com | Electronic effects of the substituent. wuxiapptec.com |

Metal-Catalyzed Coupling Reactions for Pyrimidine Derivatization, e.g., Sonogashira Coupling

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including pyrimidines. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comnih.gov

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for introducing alkynyl moieties onto the pyrimidine ring. wikipedia.orgnih.gov This reaction is typically carried out under mild conditions, often at room temperature with an amine base that can also serve as the solvent. wikipedia.org The Sonogashira reaction has been successfully applied to the synthesis of various alkynylated pyrimidines, which are valuable intermediates in medicinal chemistry. nih.govresearchgate.netmdpi.com For instance, an efficient C-5 iodination of pyrimidine nucleotides followed by a chemoselective Sonogashira coupling with propargylamine (B41283) has been reported to furnish 5-(3-aminopropargyl)-pyrimidine derivatives in good yields. nih.gov

Beyond the Sonogashira coupling, other metal-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are also widely used to functionalize pyrimidine rings with a diverse array of substituents. researchgate.net Recent reviews have highlighted the significant progress in transition-metal-catalyzed synthesis and functionalization of pyrimidines. nih.govdntb.gov.ua

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium catalyst, Copper co-catalyst | Forms C(sp)-C(sp2) bonds, mild reaction conditions. wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron reagent, Aryl/Vinyl halide | Palladium catalyst | Forms C(sp2)-C(sp2) bonds, broad substrate scope. researchgate.net |

| Heck Coupling | Alkene, Aryl/Vinyl halide | Palladium catalyst | Forms C(sp2)-C(sp2) bonds, versatile for alkene functionalization. researchgate.net |

Cycloaddition and Cyclization Approaches to Pyrimidine Rings

Cycloaddition and cyclization reactions represent another important avenue for the construction of the pyrimidine ring. mdpi.com These methods often involve the formation of one or more rings in a single step, providing rapid access to complex heterocyclic systems. mdpi.com

[4+2] cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the pyrimidine ring. mdpi.comresearchgate.net For example, inverse electron-demand Diels-Alder reactions of 1,2,4-triazines with enamines can lead to the formation of pyridines, and similar strategies can be adapted for pyrimidine synthesis. acsgcipr.org Another approach involves the copper-catalyzed tandem reaction of trichloroacetonitrile, sulfonyl azides, and terminal alkynes to generate multifunctionalized pyrimidines via an in situ generated ketimine intermediate that undergoes a [4+2] condensation. mdpi.com

Intramolecular cyclization reactions are also a common strategy for pyrimidine synthesis. For instance, α,β-unsaturated ketones can react with amidines to form pyrimidines through a Michael addition followed by cyclization and aromatization. researchgate.netorganic-chemistry.org Microwave-assisted cyclization reactions have been developed to provide faster and more efficient access to fluoroalkyl-substituted pyrimidines. mdpi.com

| Reaction Type | Reactants | Key Steps |

| [4+2] Cycloaddition | Diazadiene, Isothiocyanate | Diels-Alder type reaction. researchgate.net |

| Tandem Reaction/[4+2] Condensation | Trichloroacetonitrile, Sulfonyl azide, Alkyne | In situ generation of ketimine, [4+2] condensation. mdpi.com |

| Michael Addition/Cyclization | α,β-Unsaturated ketone, Amidine | Michael addition, intramolecular cyclization, aromatization. researchgate.netorganic-chemistry.org |

Synthesis of the Pyrrolidin-3-yloxy Moiety

The pyrrolidin-3-yloxy moiety is a key structural feature of the target compound. Its synthesis, particularly with control over stereochemistry, is crucial for obtaining the desired final product.

Stereoselective Synthesis of Pyrrolidine (B122466) Derivatives

The stereoselective synthesis of pyrrolidine derivatives, especially those containing a hydroxyl group at the 3-position, has been a significant focus of synthetic organic chemistry due to the prevalence of this motif in natural products and pharmaceuticals. acs.orgnih.govmdpi.com

Several strategies have been developed for the asymmetric synthesis of 3-hydroxypyrrolidine. One common approach involves starting from chiral pool materials such as malic acid or glutamic acid. google.com For example, (S)-3-hydroxypyrrolidine can be prepared from optically pure 4-amino-(S)-2-hydroxybutyric acid through a sequence of reactions including protection, reduction, and cyclization. google.com

Another powerful method is the use of catalytic asymmetric reactions. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in just two steps. rsc.org Reductive amination of β-ketochlorohydrins provides a convergent and stereoselective route to 2,5-disubstituted 3-hydroxypyrrolidines. acs.org

1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are also a versatile method for constructing the pyrrolidine ring with control over stereochemistry. nih.govmdpi.comresearchgate.net Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams allows for the synthesis of a broad range of functionalized pyrrolidines under mild conditions. nih.gov

More recently, the borrowing hydrogen methodology has been applied to the iridium(III)-catalyzed synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. chemrxiv.org

| Synthetic Approach | Starting Materials | Key Features |

| Chiral Pool Synthesis | Malic acid, Glutamic acid, 4-amino-(S)-2-hydroxybutyric acid | Utilizes naturally occurring chiral molecules. google.comgoogle.com |

| Organocatalytic Michael Addition | 4-oxo-2-enoate, Nitroalkane | High enantioselectivity. rsc.org |

| Reductive Annulation | β-ketochlorohydrin, Amine | Convergent and stereoselective. acs.org |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | Forms substituted pyrrolidines. nih.govmdpi.com |

| Borrowing Hydrogen Methodology | 1,2,4-Butanetriol, Primary amine | Iridium-catalyzed, atom-economical. chemrxiv.org |

Etherification Strategies for Pyrrolidinyl-Pyrimidine Linkage

The key chemical transformation in the synthesis of 4-pyrrolidin-3-yloxypyrimidine is the formation of the ether bond connecting the C4 position of the pyrimidine ring to the oxygen atom at the C3 position of the pyrrolidine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this strategy, a pyrimidine precursor bearing a suitable leaving group at the C4 position, such as a halogen (commonly chlorine), is reacted with a 3-hydroxypyrrolidine derivative.

A common and effective approach involves the use of a protected form of 3-hydroxypyrrolidine, such as (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester. The use of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents unwanted side reactions and allows for a cleaner transformation. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the pyrrolidine, thereby increasing its nucleophilicity.

The general reaction scheme is as follows:

Figure 1: General scheme for the nucleophilic aromatic substitution reaction to form the pyrrolidinyl-pyrimidine ether linkage.

Detailed research into analogous structures, such as the synthesis of (S)-3-[6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-yloxy]-pyrrolidine-1-carboxylic acid tert-butyl ester, provides insight into the practical execution of this strategy. In a documented synthesis, 6-benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine was reacted with (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester to form the corresponding ether linkage google.com. This highlights the utility of a chloro-substituted pyrimidine as an effective electrophile in this transformation.

Crystallographic Analysis and Supramolecular Interactions of Oxalate Salts

Principles of Pharmaceutical Co-Crystallization and Salt Formation

Pharmaceutical co-crystals are multi-component crystalline materials composed of an API and one or more coformers, which are solid at room temperature. researchgate.net These components are held together in the crystal lattice through non-covalent interactions, most commonly hydrogen bonding. tandfonline.comacs.org The formation of co-crystals or salts is a key strategy in pharmaceutical development to enhance the physicochemical properties of an API, such as solubility, dissolution rate, stability, and bioavailability, without altering its chemical structure. acs.orgnih.govresearchgate.net

Salt formation is a specific type of co-crystallization involving an acid-base reaction where a proton is transferred from the acidic component to the basic component, resulting in an ionic pair. The choice between forming a salt or a co-crystal is largely determined by the difference in pKa values between the API and the coformer.

Oxalic acid (H₂C₂O₄) is a versatile and widely used coformer in the generation of multicomponent crystalline forms. core.ac.uk As a dicarboxylic acid, it possesses two strong hydrogen bond donor sites (the carboxyl groups) and two acceptor sites (the carbonyl oxygens), enabling it to form robust and predictable hydrogen-bonding networks. core.ac.uk Its ability to interact strongly with basic nitrogen atoms, such as those found in pyrimidine (B1678525) rings, makes it an excellent candidate for forming salts with amine-containing APIs. nih.gov

The use of oxalic acid as a coformer has been shown to improve the stability and modify the mechanical properties of APIs. acs.org For instance, in studies with caffeine, oxalic acid cocrystals demonstrated enhanced stability against hydration. The strength of the acid group in the coformer plays a significant role, with stronger acids like oxalic acid often forming more stable crystalline structures.

Crystal engineering is the design and synthesis of functional molecular solids with desired properties by controlling intermolecular interactions. nih.goviqpc.com It is a foundational discipline for the rational design of pharmaceutical salts and co-crystals. researchgate.net The primary strategy in crystal engineering involves the use of "supramolecular synthons"—robust and predictable non-covalent interactions that act as building blocks for assembling molecules into specific crystalline architectures. tandfonline.comacs.org

Hydrogen bonds are the most utilized interactions in crystal engineering due to their strength and directionality. tandfonline.com By identifying the hydrogen bond donors and acceptors on the API and potential coformers, it is possible to predict the most likely interactions and resulting crystal structures. For instance, the interaction between a carboxylic acid and a pyrimidine ring is a well-studied and reliable supramolecular synthon. nih.gov This predictive power allows for a rational approach to selecting coformers to achieve targeted improvements in the solid-state properties of an API. nih.gov

Structural Characterization of the Oxalate (B1200264) Salt

The definitive characterization of the solid form of Oxalic acid;4-pyrrolidin-3-yloxypyrimidine requires detailed structural analysis to understand its three-dimensional arrangement and the specific intermolecular interactions that stabilize the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the crystal structure of a compound. It provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and, crucially, the hydrogen-bonding network that defines the supramolecular architecture. journalspress.com

In the case of the oxalate salt of 4-pyrrolidin-3-yloxypyrimidine, SCXRD analysis would be expected to reveal strong hydrogen bonds between the oxalate ion and the protonated pyrimidine derivative. Proton transfer from oxalic acid to one of the basic nitrogen atoms of the pyrimidine ring would result in a cation-anion pair. The resulting N⁺-H group on the pyrimidinium cation would act as a strong hydrogen bond donor, interacting with the carboxylate oxygen atoms (O⁻) of the oxalate anion. nih.govresearchgate.net Further hydrogen bonds involving the pyrrolidine (B122466) N-H group, water molecules (if present as a hydrate), and other acceptor sites would contribute to a complex three-dimensional network. core.ac.uk

Table 1: Illustrative Crystallographic Data for a Hypothetical Pyrimidine Oxalate Salt

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃N₃O₅ |

| Formula Weight | 255.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.30 |

| b (Å) | 13.32 |

| c (Å) | 11.11 |

| β (°) | 84.30 |

| Volume (ų) | 425.8 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.99 |

| R-factor (%) | 5.5 |

Note: Data are hypothetical and based on typical values for similar structures for illustrative purposes. nih.govjournalspress.com

The analysis of supramolecular synthons provides a framework for understanding and predicting crystal packing. In systems containing carboxylic acids and 2-aminopyrimidine derivatives, the most common and robust interaction is the R²₂(8) supramolecular heterosynthon. nih.govmdpi.com This motif consists of a pair of hydrogen bonds between the carboxylic acid group of one molecule and the pyrimidine's N1 nitrogen and exocyclic amino group of another.

Table 2: Typical Hydrogen Bond Geometries in Pyrimidine-Carboxylate Systems

| D–H···A Interaction | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N⁺–H···O⁻ | 0.93 | 1.75 | 2.67 | 173 |

| O–H···N | 0.98 | 1.70 | 2.68 | 175 |

| N–H···O | 0.96 | 1.87 | 2.83 | 170 |

Note: Data are representative values from published structures for illustrative purposes. nih.gov

Polymorphism and Solid-State Forms Investigation

Polymorphism is the ability of a solid material to exist in more than one crystal structure. acs.orgacs.org Different polymorphs of the same compound can have distinct physicochemical properties, including melting point, solubility, and stability. acs.org For pharmaceutical compounds, identifying and controlling polymorphism is critical, as an unintended polymorphic transformation can significantly impact a drug product's efficacy and safety. acs.org

Oxalate salts of APIs are known to exhibit polymorphism. acs.orggoogle.com For example, nicorandil oxalate has at least four identified polymorphic forms, each with different stabilities and dissolution behaviors. acs.org Therefore, a thorough investigation into the potential polymorphism of this compound is essential.

Screening for polymorphs typically involves crystallizing the compound under a wide range of conditions, including different solvents, temperatures, and crystallization rates. The resulting solids are then analyzed using techniques such as:

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting and solid-solid transitions, which are often unique to each polymorphic form.

Thermogravimetric Analysis (TGA): TGA is used to detect the presence of solvates or hydrates by measuring weight loss upon heating. core.ac.uk

By conducting a comprehensive polymorphic screen, the most thermodynamically stable form of the this compound salt can be identified and selected for further development, ensuring the consistency and quality of the final drug product. acs.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

No published studies were found that predict the specific binding modes or calculate the binding affinities of Oxalic acid;4-pyrrolidin-3-yloxypyrimidine with any biological target.

There is no available data profiling the specific interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, between this compound and any protein targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes of a molecule over time and the stability of a ligand-protein complex. No MD simulation studies for this compound have been reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations can provide detailed information about the electronic properties of a molecule, including its orbital energies, charge distribution, and reactivity. Such calculations have not been published for this compound.

In Silico Screening Methodologies for Derivative Design

In silico screening is a computational method used to search for and identify new, promising drug candidates from large databases of chemical structures. Methodologies for the specific design of derivatives based on the this compound scaffold have not been described in the literature.

Structure Activity Relationship Sar Elucidation

Methodological Approaches to SAR Studies

The elucidation of SAR for pyrimidine (B1678525) derivatives, including those with a 4-pyrrolidin-3-yloxypyrimidine core, employs a variety of methodological approaches. A primary strategy involves the systematic synthesis of analogues where different parts of the molecule are modified to probe their importance for biological activity. This includes altering substituents on the pyrimidine core, the pyrrolidine (B122466) ring, and any other appended chemical groups.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool used in this process. QSAR models correlate variations in the physicochemical properties of compounds with their biological activities, allowing for the prediction of the potency of novel analogues. These models can be two-dimensional (2D-QSAR), considering properties like hydrophobicity, electronics, and sterics, or three-dimensional (3D-QSAR), which also takes into account the spatial arrangement of atoms.

Another critical approach is the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. These models are generated based on the structures of known active compounds and are instrumental in virtual screening campaigns to identify new chemical entities with the desired biological profile.

Positional and Substituent Effects on Biological Activity of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring and its appended moieties. For compounds with a 4-pyrrolidin-3-yloxy group, modifications at other positions of the pyrimidine core, as well as on the pyrrolidine ring itself, can lead to significant changes in potency and selectivity.

Research on related pyrimidine-4-carboxamides has provided valuable insights into the effects of substitutions on a pyrrolidine ring attached to the pyrimidine core. In one study, hydroxylation at the 3-position of the pyrrolidine ring was found to maintain potency comparable to the unsubstituted pyrrolidine analogue, while significantly decreasing the compound's lipophilicity (cLogP) by more than one log unit. This highlights the potential for introducing polar groups to improve the pharmacokinetic properties of these compounds without sacrificing efficacy.

Further exploration of the pyrrolidine ring has shown that while the introduction of aromatic substituents is tolerated, it does not necessarily lead to an improvement in inhibitory potency. The following table illustrates the impact of various substituents on the pyrrolidine ring on the biological activity of a series of pyrimidine-4-carboxamide (B1289416) inhibitors.

| Compound | R3 Substituent on Pyrimidine Ring | Modification on Pyrrolidine | IC50 (nM) | cLogP |

|---|---|---|---|---|

| A | Pyrrolidine | Unsubstituted | 100 | 3.5 |

| B | 3-Hydroxypyrrolidine | Hydroxylation at C3 | 110 | 2.4 |

| C | (S)-3-Hydroxypyrrolidine | (S)-enantiomer | 105 | 2.4 |

| D | (R)-3-Hydroxypyrrolidine | (R)-enantiomer | 115 | 2.4 |

Conformational Restriction and Stereochemical Impact on Activity

The three-dimensional shape of a molecule is a critical determinant of its biological activity. Conformational restriction, the process of reducing the number of rotatable bonds in a molecule, is a common strategy to enhance potency by pre-organizing the molecule into its bioactive conformation, thus reducing the entropic penalty upon binding to its target. This can be achieved by incorporating cyclic structures or introducing steric hindrance.

In the context of 4-pyrrolidin-3-yloxypyrimidine derivatives, the stereochemistry of the pyrrolidine ring is of particular importance. The 3-hydroxy group introduces a chiral center, leading to (R) and (S) enantiomers. Studies on related pyrimidine series have shown that both enantiomers of 3-hydroxypyrrolidine can be equally active, suggesting that the orientation of the hydroxyl group may not be a critical determinant for binding in some targets. However, in other cases, a specific stereoisomer may be significantly more active, highlighting the need for careful stereochemical evaluation during drug development.

Development of Pharmacophores and Predictive Models

Based on the SAR data gathered from synthesized analogues, pharmacophore models can be developed to guide the design of new, more potent inhibitors. For pyrimidine-based inhibitors, a typical pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring systems.

For a 4-pyrrolidin-3-yloxypyrimidine derivative, a pharmacophore model could be hypothesized to include:

A hydrogen bond acceptor feature associated with one of the nitrogen atoms in the pyrimidine ring.

A hydrophobic feature corresponding to a lipophilic pocket that accommodates a substituent on the pyrimidine core.

A hydrogen bond donor or acceptor feature from the hydroxyl group on the pyrrolidine ring.

A defined spatial relationship between these features that is crucial for optimal binding to the target protein.

These pharmacophore models, once validated, can be used for virtual screening of large compound libraries to identify novel scaffolds that fit the model and are therefore likely to possess the desired biological activity. Furthermore, these models, in conjunction with QSAR, can lead to the development of robust predictive models that can accurately forecast the biological activity of untested compounds, thereby accelerating the drug discovery process.

Biological Target Identification and Validation in Research

Methodologies for Identifying Protein Targets of Small Molecules

The identification of the cellular partners of a small molecule is a crucial step in drug discovery and chemical genetics. rsc.org A variety of methods are utilized to uncover these interactions, each with its own set of advantages and limitations.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification, relying on the principle of using the small molecule itself as a "bait" to capture its binding partners. rsc.org A common technique is affinity chromatography, where the small molecule is immobilized on a solid support, such as agarose (B213101) beads. acs.org A cellular extract is then passed over this support, and proteins that bind to the compound are retained while others are washed away. rsc.orgacs.org These captured proteins can then be identified using techniques like mass spectrometry. rsc.org

Another powerful affinity-based method is photo-affinity labeling. nih.gov In this approach, a chemically modified version of the small molecule, containing a photoreactive group, is introduced to cells or cell lysates. nih.gov Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins, permanently tagging them for later identification. nih.gov

Advanced AI/Computational Approaches for Target Discovery

Strategies for Biological Target Validation

Once a potential target has been identified, the next crucial step is to validate that the interaction between the small molecule and the protein is responsible for the observed biological effects. frontiersin.org

In Vitro Cellular and Biochemical Assays for Target Engagement

A variety of in vitro assays can be used to confirm that the small molecule directly binds to its putative target and to quantify the strength of this interaction. acs.org The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the change in the thermal stability of a protein upon ligand binding. nih.govresearchgate.net If a small molecule binds to a protein, it will typically stabilize it, causing it to denature at a higher temperature. researchgate.net

Biochemical assays can directly measure the effect of the compound on the target protein's activity. nih.gov For example, if the target is an enzyme, researchers can measure how the compound alters its catalytic rate. nih.gov

Table 1: Hypothetical In Vitro Target Engagement Data for Oxalic acid;4-pyrrolidin-3-yloxypyrimidine

| Target Protein | Assay Type | Measured Parameter | Result |

| Kinase X | Cellular Thermal Shift Assay (CETSA) | Melting Temperature (Tm) Shift | +5.2 °C |

| Protease Y | Enzymatic Activity Assay | IC50 | 0.15 µM |

| Receptor Z | Radioligand Binding Assay | Ki | 25 nM |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not yet publicly available.

Functional Assays for Modulator Efficacy

Ultimately, it is essential to demonstrate that the interaction between the small molecule and its target leads to a functional consequence in a cellular or physiological context. nih.govresearchgate.net Functional assays are designed to measure the biological outcome of target modulation. mdpi.com For example, if the target protein is involved in cell proliferation, a functional assay might measure the effect of the compound on cell growth or viability. mdpi.com The development of specific cellular phenotypes following treatment with the compound provides strong evidence for the functional relevance of the identified target. nih.gov

Table 2: Hypothetical Functional Assay Data for this compound

| Cell Line | Assay Type | Measured Endpoint | Result |

| Cancer Cell Line A | Cell Viability Assay (MTT) | GI50 | 0.5 µM |

| Inflammatory Cell Line B | Cytokine Release Assay (ELISA) | IL-6 Inhibition | 75% at 1 µM |

| Neuronal Cell Line C | Neurite Outgrowth Assay | Increased Outgrowth | 2-fold at 0.1 µM |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not yet publicly available.

The systematic application of these identification and validation strategies will be instrumental in elucidating the mechanism of action of this compound and paving the way for its potential development as a novel therapeutic agent.

Investigational Frameworks for Pyrimidine-Based Compounds

The exploration of pyrimidine-based compounds as potential therapeutic agents follows a structured investigational framework that encompasses synthesis, biological evaluation, and structure-activity relationship (SAR) studies. This framework aims to identify and optimize lead compounds with desired pharmacological properties.

A critical aspect of this framework is the chemical synthesis of novel pyrimidine (B1678525) derivatives. Researchers often employ multi-step synthetic routes to modify the pyrimidine core with various functional groups. For instance, the synthesis of some pyrimidine derivatives involves the condensation of an α,β-unsaturated ketone with a suitable amino-pyrimidine precursor in glacial acetic acid. nih.gov Other approaches include nucleophilic aromatic substitution reactions on functionalized pyrimidines to introduce diverse side chains. nih.gov The versatility of pyrimidine chemistry allows for the creation of large libraries of compounds for biological screening.

Once synthesized, these compounds undergo rigorous biological evaluation to determine their potential therapeutic effects. This typically begins with in vitro assays to assess their activity against specific biological targets or disease models. For example, pyrimidine derivatives have been evaluated for their anti-inflammatory properties by measuring their ability to inhibit inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cellular assays. rsc.org In the context of cancer research, novel pyrimidine compounds are often screened against panels of cancer cell lines to determine their cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. gsconlinepress.comnih.gov

The data obtained from these biological assays are then used to establish structure-activity relationships. SAR studies are crucial for understanding how the chemical structure of a pyrimidine derivative influences its biological activity. By comparing the activity of structurally related compounds, researchers can identify key pharmacophoric features—the essential molecular fragments responsible for the desired biological effect. For example, SAR studies on a series of anti-inflammatory pyrimidines revealed that the presence of electron-releasing substituents on the pyrimidine skeleton enhanced their activity. rsc.org

This iterative process of synthesis, biological testing, and SAR analysis allows for the rational design and optimization of pyrimidine-based drug candidates. Promising compounds identified through this framework may then advance to more complex preclinical investigations.

Below is a data table summarizing the biological activities of some investigational pyrimidine-based compounds.

| Compound Type | Biological Target/Assay | Key Findings | Reference |

| Thiazolo[3,2-a]pyrimidins | IL-6 and TNF-α inhibition | Potent inhibitors of pro-inflammatory cytokines. | rsc.org |

| Polysubstituted pyrimidines | PGE2 generation | Strong inhibition of prostaglandin (B15479496) E2 production. | rsc.org |

| Thieno[2,3-d] pyrimidine derivatives | HepG2 and MCF7 cancer cell lines | Exhibited significant cytotoxicity against cancer cells. | gsconlinepress.com |

| Pyrazolo-pyrimidine moiety | p38α MAP kinase inhibition | Enhanced anti-inflammatory effects observed. | gsconlinepress.com |

Perspectives and Future Directions in Chemical Research

Exploration of Novel Biological Pathways and Research ApplicationsThe biological activity and potential therapeutic targets of "Oxalic acid;4-pyrrolidin-3-yloxypyrimidine" are unknown. As no research has been published on its mechanism of action or its effects in biological systems, any discussion of its application in exploring novel biological pathways would be without basis.

Due to the absence of any specific data for "this compound," a data table of compound names as requested in the instructions cannot be generated as no related compounds were discussed in the context of the primary subject.

Q & A

Q. What are the established synthetic routes for preparing oxalic acid;4-pyrrolidin-3-yloxypyrimidine, and how can their reliability be validated?

Methodological Answer:

- Step 1 : Start with precursor molecules, such as 4-chlorophenyl derivatives and pyrrolidine intermediates, using condensation reactions under inert atmospheres (e.g., nitrogen) .

- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or toluene, with temperature optimization (e.g., 80–100°C) to avoid side reactions .

- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using H/C NMR (DMSO-d6 solvent, 400 MHz) .

Q. How should researchers characterize the compound’s solubility and stability for experimental design?

Methodological Answer:

- Solubility Testing : Use a tiered solvent approach (polar aprotic > polar protic > nonpolar) with sonication. For example, DMSO is ideal for biological assays due to high solubility, while aqueous buffers may require pH adjustment (e.g., pH 6–8) .

- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Store at –20°C under argon for long-term stability .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

- Primary Techniques :

- Supplementary Data : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] with <2 ppm error) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing byproduct formation?

Methodological Answer:

- Catalyst Screening : Compare Pd(OAc) vs. CuI in DMF/toluene mixtures. Pd catalysts typically improve cyclization efficiency but may require ligands (e.g., PPh) for stabilization .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track intermediate formation. Quench reactions at 85% conversion to reduce impurities .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or gradient recrystallization (ethanol/water) for purification .

Q. What strategies are recommended for analyzing the compound’s biological activity against microbial targets?

Methodological Answer:

- Assay Design :

- MIC Testing : Use broth microdilution (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include oxalic acid controls to differentiate activity sources .

- Mechanistic Studies : Perform time-kill assays and SEM imaging to observe cell wall disruption. Pair with molecular docking to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

Q. What experimental designs are suitable for assessing the compound’s stability under varying environmental conditions?

Methodological Answer:

- Multifactorial Design : Test combinations of temperature (4°C, 25°C, 40°C), humidity (30%, 60%, 90% RH), and light exposure (UV vs. dark) over 12 weeks .

- Analytical Endpoints : Quantify degradation via LC-MS/MS (e.g., MRM transitions for parent ion and hydrolyzed products) .

- Surface Reactivity : Use XPS or ToF-SIMS to study adsorption/desorption on silica or polymer surfaces, mimicking industrial storage materials .

Q. Tables for Key Data Comparison

| Synthesis Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Condensation-Cyclization | Pd(OAc) | DMF | 72 | 97 | |

| One-Pot Alkylation | CuI | Toluene | 65 | 95 |

| Stability Conditions | Degradation Products Detected | Analytical Method |

|---|---|---|

| 40°C/75% RH, 4 weeks | Hydrolyzed pyrimidine | HPLC-UV |

| UV Light, 2 weeks | Oxalic acid dimer | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.